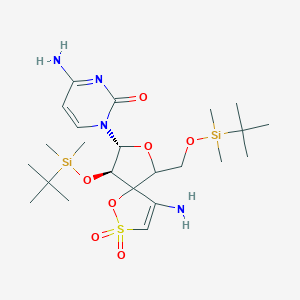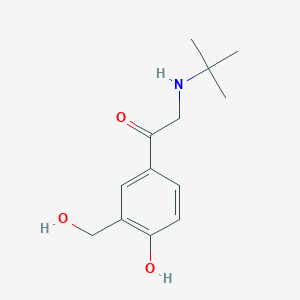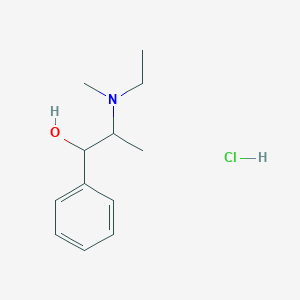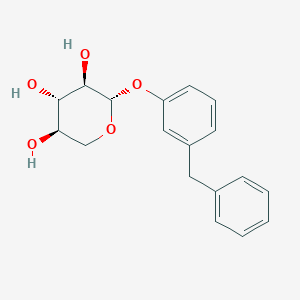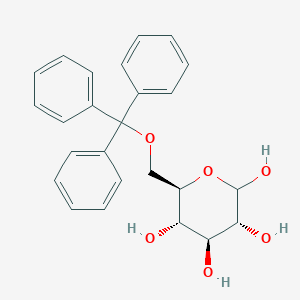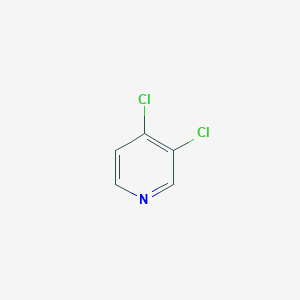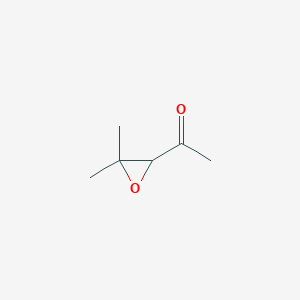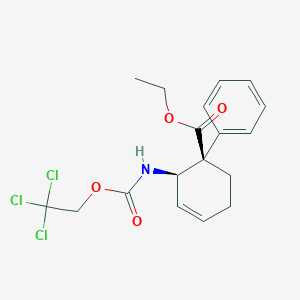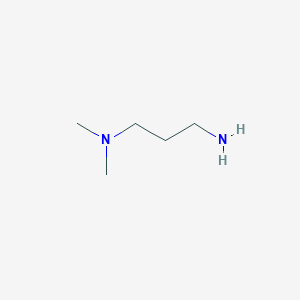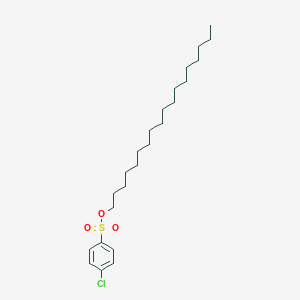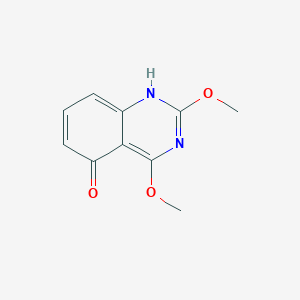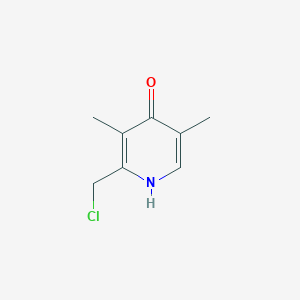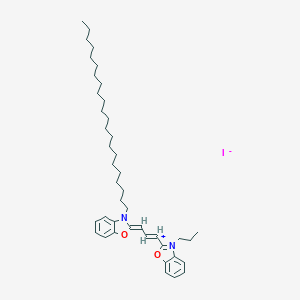
Pkh 2 dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkh 2 dye is a fluorescent dye that is widely used in scientific research. It belongs to the family of pyridinium-based dyes and has a high affinity for lipid membranes. Due to its unique properties, Pkh 2 dye has found numerous applications in various fields of research, including cell biology, neuroscience, and pharmacology.
Mecanismo De Acción
Pkh 2 dye binds to the hydrophobic regions of lipid membranes through electrostatic and hydrophobic interactions. The dye molecules insert themselves between the lipid molecules, resulting in a change in the fluorescence properties of the dye. The binding of Pkh 2 dye to the membrane alters its fluorescence emission spectra, which can be used to monitor the changes in the membrane structure and dynamics.
Efectos Bioquímicos Y Fisiológicos
Pkh 2 dye has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with the normal function of the membrane or affect the viability of the cells. Therefore, it is an ideal probe for studying the properties of biological membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pkh 2 dye in lab experiments include its high sensitivity, selectivity, and ease of use. It can be used to study the properties of both artificial and biological membranes. However, the limitations of Pkh 2 dye include its relatively low photostability and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of Pkh 2 dye in scientific research. One potential application is the development of new fluorescent probes with improved photostability and sensitivity. Another direction is the use of Pkh 2 dye in drug discovery and development, where it can be used to screen for potential drug candidates that target membrane-associated proteins. Additionally, Pkh 2 dye can be used to study the interactions between different membrane components, such as lipids and proteins, to gain a better understanding of the structure and function of biological membranes.
Métodos De Síntesis
The synthesis of Pkh 2 dye involves several steps, including the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate, followed by the addition of ammonium acetate and sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
Pkh 2 dye has been extensively used in scientific research to investigate the structure and function of biological membranes. It is commonly used as a membrane probe to study the physical properties of lipid bilayers, such as thickness, fluidity, and polarity. Pkh 2 dye can also be used to monitor the dynamics of membrane-associated proteins and lipids in live cells.
Propiedades
Número CAS |
145687-07-6 |
|---|---|
Nombre del producto |
Pkh 2 dye |
Fórmula molecular |
C42H64IN2O2- |
Peso molecular |
754.9 g/mol |
Nombre IUPAC |
2-[(E,3Z)-3-(3-docosyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-3-propyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C42H63N2O2.HI/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-44-38-30-24-26-32-40(38)46-42(44)34-28-33-41-43(35-4-2)37-29-23-25-31-39(37)45-41;/h23-26,28-34H,3-22,27,35-36H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RMSRBCCWZVMFSJ-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Sinónimos |
PKH 2 dye |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
